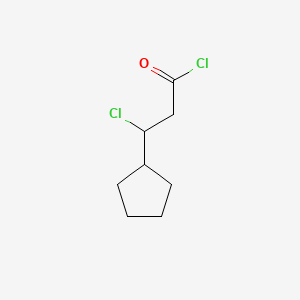
3-Chloro-3-cyclopentylpropionyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-cyclopentylpropionyl chloride: is an organic compound with the molecular formula C8H12Cl2O and a molecular weight of 195.09 g/mol . It is a colorless to pale yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-cyclopentylpropionyl chloride typically involves the reaction of 3-cyclopentylpropionic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction is as follows:
C8H14O2+SOCl2→C8H12Cl2O+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosphorus trichloride (PCl3) or phosgene (COCl2) as chlorinating agents can also be employed to achieve higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-3-cyclopentylpropionyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-cyclopentylpropionic acid and hydrochloric acid.
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline) or (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Acylation: Catalysts like aluminum chloride (AlCl3) in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 3-cyclopentylpropionic acid.
Acylation: Formation of acylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-3-cyclopentylpropionyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to modify biomolecules and study their interactions and functions .
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting various diseases .
Industry: In the agrochemical industry, it is used to synthesize herbicides, insecticides, and fungicides .
Wirkmechanismus
The mechanism of action of 3-Chloro-3-cyclopentylpropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of complex organic molecules, where it introduces the cyclopentylpropionyl group into the target compound .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropionyl chloride (C3H5ClO): Similar in structure but lacks the cyclopentyl group, making it less bulky and less hydrophobic.
Cyclopentylpropionic acid (C8H14O2): The parent acid of 3-Chloro-3-cyclopentylpropionyl chloride, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a chloroacetyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional requirements .
Eigenschaften
IUPAC Name |
3-chloro-3-cyclopentylpropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGLVWJVFOXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

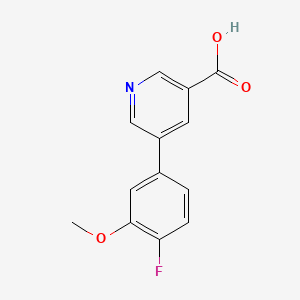
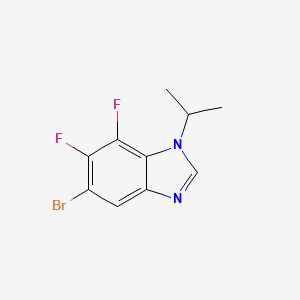
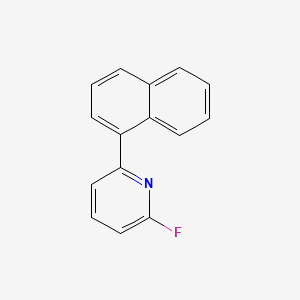
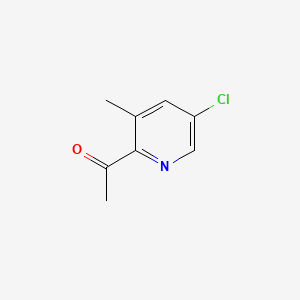
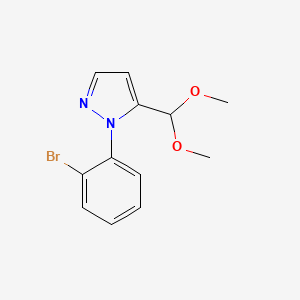
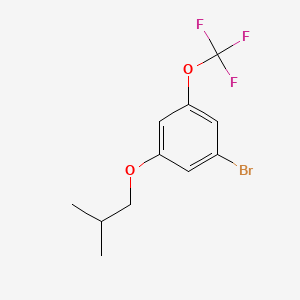
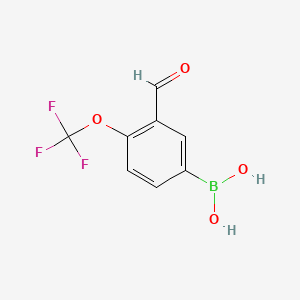
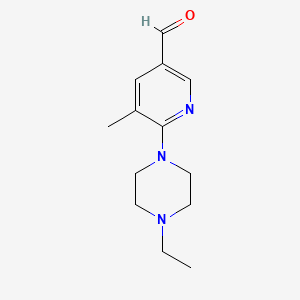

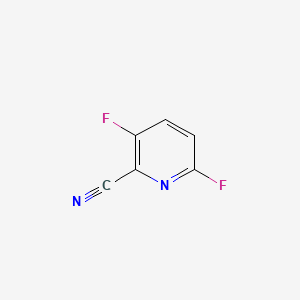
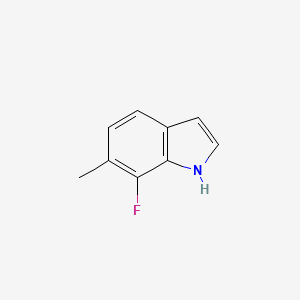
![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)
![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)
